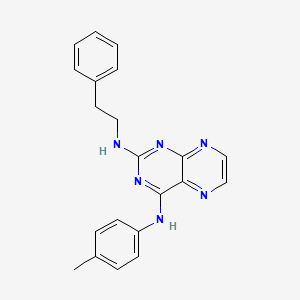

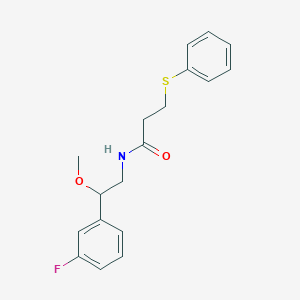

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

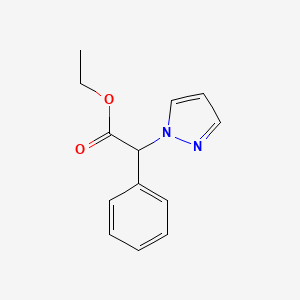

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine, also known as PTPD, is a synthetic compound that belongs to the class of pteridine derivatives. It has gained attention in scientific research due to its potential applications in the field of medicine, particularly in cancer treatment.

Aplicaciones Científicas De Investigación

Photogeneration of Hydrogen from Water

The application of pteridine derivatives in the photogeneration of hydrogen from water has been demonstrated using a platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst system. This system highlights the potential of pteridine derivatives in renewable energy production, where the chromophore and catalyst work together under visible light irradiation to produce hydrogen efficiently from water, with the process being optimized at specific pH levels for maximum hydrogen production. This research suggests the importance of pteridine derivatives in developing sustainable energy solutions (Pingwu Du et al., 2008).

Oxygen-Atom Transfer Agent

Pteridine derivatives have been employed as efficient oxygen-atom transfer agents in the photochemical hydroxylation of benzene derivatives. This application showcases the chemical utility of pteridine compounds in facilitating specific reactions under UV irradiation, offering a pathway to synthesize phenol derivatives from benzene, toluene, and anisole. The research underscores the potential of pteridine derivatives in synthetic organic chemistry and their role in enabling chemical transformations (M. Sako et al., 1985).

Solar Energy Conversion

Pteridine derivatives have also found applications in solar energy conversion, specifically in dye-sensitized solar cells (DSSCs). Organic nitrogenous compounds, including pteridine derivatives, have been studied for their ability to enhance the conductivity and performance of polymer electrolytes in DSSCs. These compounds contribute to the electron transport mechanism within the cell, improving efficiency and offering insights into the design of high-performance solar energy conversion devices (S. Ganesan et al., 2013).

Mercury Detection in Aqueous Solution

In environmental monitoring, pteridine derivatives have been utilized in the development of sensors for the detection of mercury(II) ions in aqueous solutions. A study demonstrated the use of a polythymine oligonucleotide-modified gold electrode for the selective and sensitive detection of Hg2+, leveraging the specific binding interactions between mercury ions and thymine. This application highlights the role of pteridine derivatives in environmental science, particularly in the detection of toxic metals in water bodies (Jikui Wu et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds such as n2,n4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of cyclin-dependent kinases (cdks) . CDKs are pivotal kinases in cell cycle transition and gene transcription .

Mode of Action

It can be inferred from related compounds that it may inhibit the activity of its target proteins, such as cdks . This inhibition could potentially disrupt the normal cell cycle and gene transcription processes .

Biochemical Pathways

Given its potential role as a cdk inhibitor, it could affect pathways related to cell cycle regulation and gene transcription .

Result of Action

Based on the potential inhibition of cdks, it could lead to disruption of cell cycle progression and gene transcription, potentially leading to cell cycle arrest .

Propiedades

IUPAC Name |

4-N-(4-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6/c1-15-7-9-17(10-8-15)25-20-18-19(23-14-13-22-18)26-21(27-20)24-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZMROKIRRTBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate](/img/structure/B2475692.png)

![2,3-difluoro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2475693.png)

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2475704.png)

![N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2475705.png)

![N-(1-cyano-3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2475711.png)

![2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2475712.png)